molecular formula C12H14N6O2S2 B2593467 2-((6-acetamidopyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1021056-97-2

2-((6-acetamidopyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2593467
CAS RN: 1021056-97-2
M. Wt: 338.4
InChI Key: MECSLCSHZSZKFK-UHFFFAOYSA-N
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Insecticidal Assessment

In a study focused on developing novel heterocycles, a precursor similar to the chemical compound was used to synthesize various heterocycles, including pyrrole, pyridine, and thiophene derivatives. These compounds were evaluated for their insecticidal activity against the cotton leafworm, showcasing the potential application of such chemicals in agricultural pest control (Fadda et al., 2017).

Anticancer Activity

Several studies have explored the anticancer potential of derivatives related to this compound. For instance, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and showed potent antiproliferative activity against various cancer cell lines, including human cervical and lung cancer cells (Wu et al., 2017). Another study synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, which exhibited significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Antimicrobial and Antitumor Evaluation

Compounds incorporating a thiadiazole moiety have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, new sulphonamide derivatives were synthesized and displayed promising antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Fahim & Ismael, 2019). Additionally, synthesis and biological evaluation of 1,3,4-thiadiazole amide derivatives have indicated potential anticancer applications (Acar Çevik et al., 2020).

properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2S2/c1-3-10-16-18-12(22-10)14-9(20)6-21-11-5-4-8(15-17-11)13-7(2)19/h4-5H,3,6H2,1-2H3,(H,13,15,19)(H,14,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECSLCSHZSZKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-acetamidopyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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